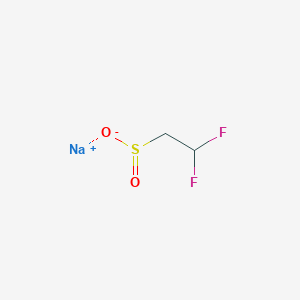
Sodium 2,2-difluoroethane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,2-difluoroethane-1-sulfinate: is an organosulfur compound with the molecular formula C₂H₃F₂NaO₂S. It is a sodium salt of 2,2-difluoroethane-1-sulfinic acid and is used as a building block in organic synthesis. This compound is known for its versatility in forming various sulfur-containing compounds, making it valuable in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2-difluoroethane-1-sulfinate typically involves the reaction of 2,2-difluoroethane-1-sulfinic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. Common reagents used in this synthesis include sodium hydroxide or sodium methoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,2-difluoroethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products Formed:
Sulfonates: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Organosulfur Compounds: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 2,2-difluoroethane-1-sulfinate is used as a building block for synthesizing various sulfur-containing compounds. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, potentially leading to the development of new drugs or therapeutic agents. Its ability to form stable sulfur-containing compounds makes it useful in medicinal chemistry.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility in forming different sulfur-containing compounds makes it a valuable intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of sodium 2,2-difluoroethane-1-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates that facilitate the formation of sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 2,2-difluoroethane-1-sulfinate is unique due to the presence of fluorine atoms, which can influence its reactivity and stability. Compared to other sodium sulfinates, it may exhibit different reactivity patterns and form distinct products. The fluorine atoms can also enhance the compound’s ability to participate in specific reactions, making it a valuable tool in synthetic chemistry.
Eigenschaften
Molekularformel |
C2H3F2NaO2S |
|---|---|
Molekulargewicht |
152.10 g/mol |
IUPAC-Name |
sodium;2,2-difluoroethanesulfinate |
InChI |
InChI=1S/C2H4F2O2S.Na/c3-2(4)1-7(5)6;/h2H,1H2,(H,5,6);/q;+1/p-1 |
InChI-Schlüssel |
ODTIDSMYIRYXQP-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(F)F)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


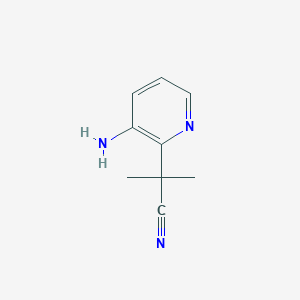
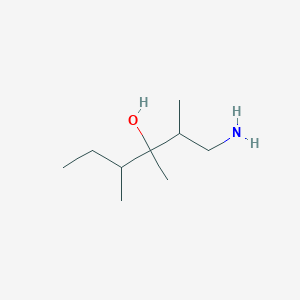

![2H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13161559.png)
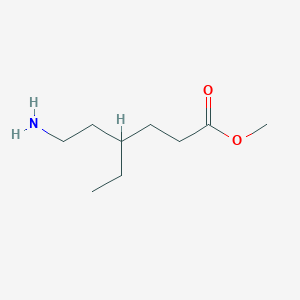
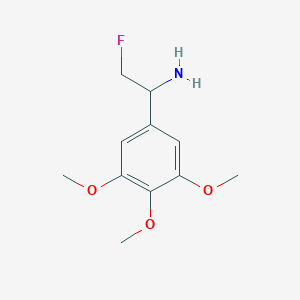
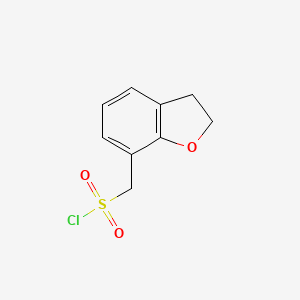
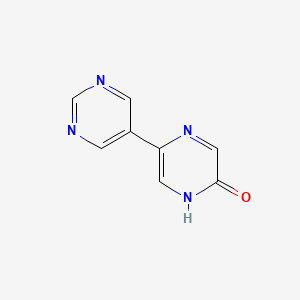
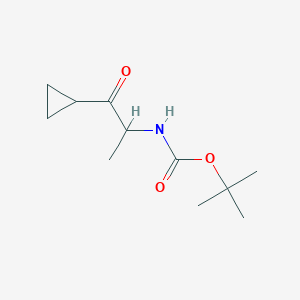


![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13161609.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)

